Two-Carbon Ethanone Linker Differentiates Potency from One-Carbon-Linker Piperazine Analogs
In the N-arylpiperazine-modified KN-62 series, compound 61 (one-carbon linker between piperazine N and phenyl ring) serves as the potency benchmark, while compound 62 (two-carbon linker) exhibits a 10-fold decrease in P2X₇ antagonistic activity, as measured by ATP-dependent Ca²⁺ influx in HEK293 cells expressing human P2X₇ receptor [1]. The target compound contains an ethanone spacer that is structurally analogous to a two-carbon linker (C(=O)–CH₂–). This SAR pattern implies that the target compound will exhibit attenuated P2X₇ potency relative to one-carbon-linker analogs such as 1-(4-fluorobenzyl)piperazine derivatives, potentially offering a selectivity advantage in multi-target screening panels.
| Evidence Dimension | P2X₇ receptor functional antagonism (linker length effect) |
|---|---|
| Target Compound Data | Ethanone linker (two-carbon: C(=O)–CH₂–); direct P2X₇ IC₅₀ not available for this compound |
| Comparator Or Baseline | Compound 61 (one-carbon linker): active; Compound 62 (two-carbon linker): activity reduced 10-fold vs. compound 61 in Ca²⁺ influx assay |
| Quantified Difference | ~10-fold activity decrease predicted for two-carbon linker vs. one-carbon linker based on class SAR |
| Conditions | HEK293 cells transduced with human P2X₇ receptor; ATP-dependent Ca²⁺ influx measured |
Why This Matters
Researchers seeking P2X₇ antagonists with moderated potency (to reduce on-target toxicity) or multi-target profiling should prioritize this compound over one-carbon-linker analogs that may be overly potent at a single target.
- [1] Baraldi, P. G.; Nuñez, M. del C.; Morelli, A.; Falzoni, S.; Di Virgilio, F.; Romagnoli, R. Synthesis and Biological Activity of N-Arylpiperazine-Modified Analogues of KN-62, a Potent Antagonist of the Purinergic P2X₇ Receptor. J. Med. Chem. 2003, 46 (8), 1318–1329. View Source
